4-Aminobenzoic-2,6-D2 acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

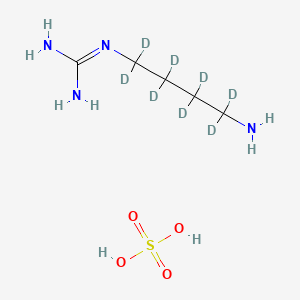

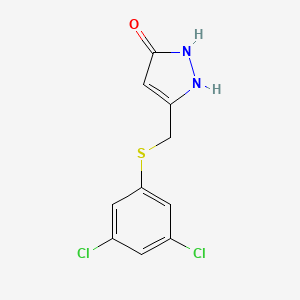

The synthesis of 4-Aminobenzoic-2,6-D2 acid involves multiple steps . The process includes the use of nitric acid and sulfuric acid, followed by the addition of magnesium sulfate heptahydrate and potassium permanganate. The final step involves the use of ammonium formate and palladium on activated carbon .Molecular Structure Analysis

The molecular formula of this compound is C7H7NO2 . The InChI key is ALYNCZNDIQEVRV-QDNHWIQGSA-N . The structure can be viewed using Java or Javascript .Physical And Chemical Properties Analysis

This compound is an off-white solid . It is slightly soluble in DMSO and Methanol . It should be stored at 2-8°C .Scientific Research Applications

Analytical Methods in Determining Antioxidant Activity

PABA derivatives have been explored for their antioxidant properties. The study of antioxidants and their implications in fields ranging from food engineering to medicine is significant. Analytical methods like the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests are employed to determine the antioxidant activity. These methods are based on chemical reactions, with spectrophotometry assessing the kinetics or reaching equilibrium states, indicating characteristic colors or the discoloration of solutions to be analyzed. These assays have been successfully applied in antioxidant analysis or the determination of the antioxidant capacity of complex samples, highlighting the chemical versatility and potential health implications of PABA derivatives (Munteanu & Apetrei, 2021).

Pharmacological Activities and Molecular Mechanisms

Gallic acid, a derivative of PABA, has been investigated for its anti-inflammatory properties. The review encompasses the chemical characteristics, pharmacokinetics, toxicity, pharmacological activities, and mechanisms of action of gallic acid. This compound's application in developing treatments for various inflammation-related diseases due to its excellent pharmacological activities provides a theoretical basis for clinical applications and future research (Bai et al., 2020).

Polymers Based on Divalent Metal Salts of p-Aminobenzoic Acid

Divalent metal salts of p-Aminobenzoic acid serve as starting materials for synthesizing ionic polymers, which incorporate metal into their structure. This review summarizes a series of polymers prepared using these metal salts, illustrating the broad application of PABA derivatives in creating materials with specific functions and enhanced properties. Such developments in polymer science indicate the versatility of PABA derivatives in material engineering and design (Matsuda, 1997).

Biodegradation and Environmental Impact of Herbicides

The behavior of 2,4-Dichlorophenoxyacetic acid, a compound structurally related to PABA, in agricultural environments and microbial biodegradation aspects has been reviewed. This herbicide's extensive use highlights the importance of understanding its environmental fate, degradation pathways, and the role of microorganisms in its biodegradation. The focus on microbial remediation processes underscores the environmental considerations associated with the use of chemical agents and the potential for mitigating their impact through biological means (Magnoli et al., 2020).

Sunscreen Agent Intolerance and Sensitization

PABA has been traditionally used as a sunscreening agent. Research on the sensitization associated with commonly used sunscreening agents, including PABA and its derivatives, reviews the incidence of contact and photocontact sensitization. Despite PABA's effectiveness in UV protection, concerns regarding sensitization suggest a need for careful consideration of its use in consumer products, underscoring the balance between beneficial and adverse effects in dermatological applications (Dromgoole & Maibach, 1990).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 4-Aminobenzoic-2,6-D2 acid (also known as para-aminobenzoic acid or PABA) is the folate synthesis pathway in many human pathogens . PABA is an essential nutrient for these pathogens but is dispensable for humans . It is also used as a precursor for the synthesis of various antimicrobial and cytotoxic agents .

Mode of Action

PABA interacts with its targets by inhibiting the conversion of PABA to folate . This conversion is crucial for the survival of many pathogens, and by inhibiting this process, PABA exhibits its antimicrobial activity . In addition, PABA derivatives have been found to exhibit various biological activities, including antibacterial, antifungal, and cytotoxic effects .

Biochemical Pathways

PABA is involved in the shikimate pathway , which is responsible for the synthesis of folate in bacteria, plants, and fungi . In this pathway, PABA is generated from chorismate by the combined action of the enzymes 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase .

Result of Action

The result of PABA’s action is the inhibition of the growth of many human pathogens due to its interference with folate synthesis . Additionally, PABA derivatives have shown potential as antimicrobial and cytotoxic agents . For instance, some derivatives have shown antibacterial activity, including the inhibition of methicillin-resistant Staphylococcus aureus (MIC from 15.62 µM), moderate antimycobacterial activity (MIC ≥ 62.5 µM), and potent broad-spectrum antifungal properties (MIC of ≥ 7.81 µM). Some of the Schiff bases also exhibited notable cytotoxicity for the cancer HepG2 cell line (IC 50 ≥ 15.0 µM) .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s action, efficacy, and stability can be affected by the pH, polarity, and hydrogen bonding capacity of the solvent . Furthermore, the green, environmentally friendly, and sustainable biosynthesis methods of PABA and its derivatives are gradually being favored by researchers .

Biochemical Analysis

Biochemical Properties

4-Aminobenzoic-2,6-D2 acid plays a role in biochemical reactions. It is reported as a stable isotope-labeled folate internal standard for the measurement of red blood cell folates

Cellular Effects

The effects of this compound on various types of cells and cellular processes are not well-studied. Its parent compound, 4-Aminobenzoic acid, has been shown to have various biological activities . It is an essential nutrient for many human pathogens but dispensable for humans .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-documented in the literature. It is known that the simple chemical modification of non-toxic PABA resulted in the constitution of antibacterial activity .

Temporal Effects in Laboratory Settings

The changes in the effects of this compound over time in laboratory settings are not well-documented in the literature. It is known that in a neutral aqueous solution, PABA undergoes rapid protonation after excitation, producing excited state species in the neutral form that may shift effectively by intersystem crossing (ISC) to the long-lasting triplet state capable of damaging nucleic acids .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized and utilized as a substrate for the synthesis of folic acid in many bacterial species, yeasts, and plants .

Properties

IUPAC Name |

4-amino-2,6-dideuteriobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,8H2,(H,9,10)/i1D,2D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALYNCZNDIQEVRV-QDNHWIQGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=CC(=C1C(=O)O)[2H])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[[2-amino-3-[(3-carbamoyloxirane-2-carbonyl)amino]propanoyl]amino]-3-methylbutanoic acid](/img/structure/B569636.png)

![Benzo[g]chrysene-9-carbaldehyde](/img/structure/B569639.png)